molecular formula C40H53N7O15 B608844 Mal-PEG4-Val-Cit-PAB-PNP CAS No. 2112738-09-5

Mal-PEG4-Val-Cit-PAB-PNP

Katalognummer: B608844
CAS-Nummer: 2112738-09-5
Molekulargewicht: 871.9
InChI-Schlüssel: ZEPYLTPLLQQBNX-IKYOIFQTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mal-PEG4-Val-Cit-PAB-PNP is a cleavable antibody-drug conjugate (ADC) linker. It is composed of a maleimide group (Mal), a polyethylene glycol spacer (PEG4), a valine-citrulline dipeptide (Val-Cit), a para-aminobenzyl group (PAB), and a para-nitrophenyl group (PNP). This compound is designed to improve the solubility and stability of ADCs, which are used in targeted cancer therapies .

Wissenschaftliche Forschungsanwendungen

Antibody-Drug Conjugates (ADCs)

Mal-PEG4-Val-Cit-PAB-PNP is primarily employed in the construction of ADCs, which combine the targeting capabilities of monoclonal antibodies with potent cytotoxic drugs. The cleavable nature of this linker allows for the selective release of the drug within the tumor environment, enhancing therapeutic efficacy .

Mechanism of Action :

  • The maleimide group reacts with cysteine residues on antibodies, forming a stable thioether bond.
  • Upon internalization by cancer cells, cathepsin B cleaves the Val-Cit bond, releasing the active drug specifically where it is needed .

Drug Development

The compound's design enables it to be used in various drug development processes:

  • Targeted Therapy : By linking cytotoxic agents to antibodies via this compound, researchers can create therapies that specifically target cancer cells while sparing healthy tissues.
  • Bioconjugation : This compound facilitates the conjugation of drugs to biomolecules, allowing for tailored therapeutic strategies .

Case Study 1: Efficacy in Cancer Treatment

A study demonstrated that ADCs utilizing this compound showed significant tumor regression in preclinical models. The targeted delivery mechanism reduced off-target effects and improved patient outcomes compared to conventional chemotherapy .

Case Study 2: Enzymatic Cleavage Studies

Research focused on the enzymatic cleavage efficiency of Val-Cit linkers highlighted that this compound outperformed other linkers in terms of release kinetics and specificity. This study emphasized its potential for enhancing ADC performance in clinical settings .

Wirkmechanismus

Target of Action

Mal-PEG4-Val-Cit-PAB-PNP is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific receptors on the target cells that the antibody fragment of the ADC is designed to recognize and bind to .

Mode of Action

The compound interacts with its targets through the antibody fragment of the ADC, which binds specifically to the receptors on the target cells . The Maleimide (Mal) group in the compound is reactive towards thiol groups , facilitating the attachment of the ADC to the antibody. Once the ADC is internalized by the target cell, the Val-Cit linkers in the compound can be cleaved by Cathepsin B , a protease found in the lysosomes of cells . This cleavage releases the cytotoxic drug, leading to the death of the target cell .

Biochemical Pathways

The main biochemical pathway involved in the action of this compound is the endocytic pathway . After the ADC binds to the target cell, it is internalized by the cell through endocytosis. The ADC then traffics to the lysosome, where the Val-Cit linker is cleaved by Cathepsin B . This releases the cytotoxic drug inside the cell, which can then exert its effects.

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the properties of the ADC it is part of. The PEG space in the compound improves the compound’s aqueous solubility , which can enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The cleavable nature of the Val-Cit linker also allows for the controlled release of the cytotoxic drug, which can improve the bioavailability of the drug .

Result of Action

The primary result of the action of this compound is the death of the target cells . By releasing a cytotoxic drug inside the target cells, the compound causes damage to the cells that leads to cell death . This makes it a valuable tool in the development of treatments for diseases characterized by overproliferation of cells, such as cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of Cathepsin B in the target cells is crucial for the cleavage of the Val-Cit linker and the release of the cytotoxic drug . Additionally, the stability and efficacy of the compound can be affected by factors such as temperature and light. For example, the compound is typically stored at -20°C and protected from light to maintain its stability .

Biochemische Analyse

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG4-Val-Cit-PAB-PNP involves several steps:

    Formation of the Maleimide Group: The maleimide group is synthesized by reacting maleic anhydride with an amine.

    PEGylation: The maleimide group is then linked to a polyethylene glycol (PEG) chain to improve solubility.

    Dipeptide Formation: The valine-citrulline dipeptide is synthesized through standard peptide coupling reactions.

    Linking the Dipeptide: The dipeptide is linked to the PEG chain.

    Addition of PAB and PNP: The para-aminobenzyl group and para-nitrophenyl group are added to complete the synthesis

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

Mal-PEG4-Val-Cit-PAB-PNP undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Mal-PEG4-Val-Cit-PAB-PNP is unique due to its combination of a cleavable Val-Cit linker, a PEG spacer for improved solubility, and a para-nitrophenyl group as a leaving group. This combination enhances the stability and efficacy of ADCs .

Biologische Aktivität

Mal-PEG4-Val-Cit-PAB-PNP is a specialized compound primarily utilized in the development of antibody-drug conjugates (ADCs). This compound serves as a cleavable linker that enhances the selective delivery of cytotoxic agents to cancer cells while minimizing systemic toxicity. The biological activity of this compound is attributed to its unique chemical structure and functional groups, which facilitate targeted drug delivery through specific enzymatic cleavage mechanisms.

Chemical Structure and Composition

This compound consists of several key components:

  • Maleimide (Mal) Group : Reacts with thiol groups in proteins, allowing for covalent bonding with antibodies.
  • Polyethylene Glycol (PEG) Spacer : Provides solubility and flexibility, improving the pharmacokinetics of the ADC.
  • Valine-Citrulline (Val-Cit) Dipeptide : Specifically cleaved by cathepsin B, an enzyme predominantly found in lysosomes, ensuring that the cytotoxic drug is released only within targeted cells.
  • p-Aminobenzyl (PAB) Functional Group : Enhances stability and serves as a fragmentation motif during drug release.

The molecular formula for this compound is C40H53N7O15C_{40}H_{53}N_{7}O_{15} with a molecular weight of approximately 871.9 g/mol .

The biological activity of this compound is primarily characterized by its ability to selectively deliver cytotoxic agents to cancer cells. The Val-Cit dipeptide is cleaved by cathepsin B, which is typically overexpressed in tumor environments. This selective cleavage mechanism allows for the release of the active drug payload only within malignant cells, thereby enhancing therapeutic efficacy while reducing side effects associated with conventional chemotherapy .

Case Studies

  • Targeted Drug Delivery : In a study involving various ADC formulations, this compound demonstrated superior efficacy in targeting solid tumors compared to non-cleavable linkers. The study reported a significant reduction in off-target effects and improved survival rates in animal models .
  • Enzymatic Cleavage : Research has shown that ADCs utilizing this compound exhibited effective drug release profiles when exposed to cathepsin B. This enzymatic specificity was confirmed through in vitro assays where drug release was monitored under various conditions .
  • Stability and Pharmacokinetics : A pharmacokinetic study indicated that ADCs linked with this compound maintained higher stability in circulation compared to those with simpler linkers. The PEG spacer contributed to prolonged half-life and reduced immunogenicity .

Comparative Analysis

The following table summarizes key features and biological activities of this compound compared to similar compounds:

Compound NameStructure FeaturesUnique AspectsBiological Activity
This compound Maleimide, PEG spacer, Val-CitCleavable by cathepsin BSelective release in tumor microenvironment
Mal-Amide-PEG4-Val-Cit-PAB-OH Similar structure but non-cleavableDifferent cleavage mechanismsBroader systemic exposure
Mal-PEG4-Val-Cit-PAB Lacks hydroxyl groupSimpler structure; different reactivity profilesLess targeted delivery

Eigenschaften

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H53N7O15/c1-27(2)36(45-33(48)15-18-57-20-22-59-24-25-60-23-21-58-19-17-46-34(49)13-14-35(46)50)38(52)44-32(4-3-16-42-39(41)53)37(51)43-29-7-5-28(6-8-29)26-61-40(54)62-31-11-9-30(10-12-31)47(55)56/h5-14,27,32,36H,3-4,15-26H2,1-2H3,(H,43,51)(H,44,52)(H,45,48)(H3,41,42,53)/t32-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPYLTPLLQQBNX-IKYOIFQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H53N7O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mal-PEG4-Val-Cit-PAB-PNP
Reactant of Route 2
Reactant of Route 2
Mal-PEG4-Val-Cit-PAB-PNP
Reactant of Route 3
Reactant of Route 3
Mal-PEG4-Val-Cit-PAB-PNP
Reactant of Route 4
Mal-PEG4-Val-Cit-PAB-PNP
Reactant of Route 5
Reactant of Route 5
Mal-PEG4-Val-Cit-PAB-PNP
Reactant of Route 6
Reactant of Route 6
Mal-PEG4-Val-Cit-PAB-PNP

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.